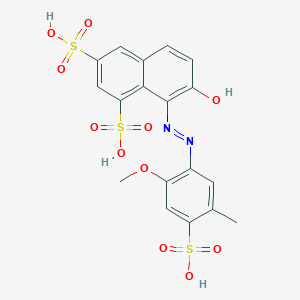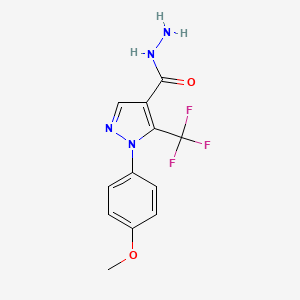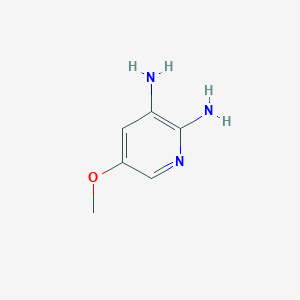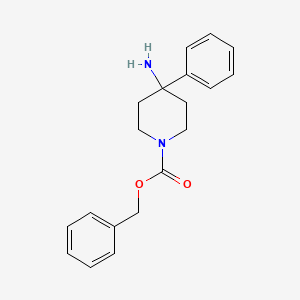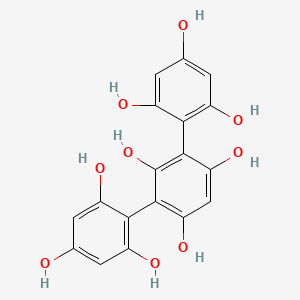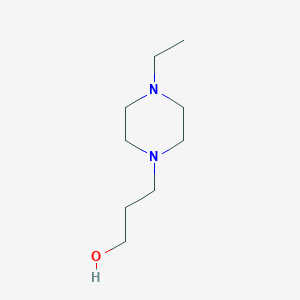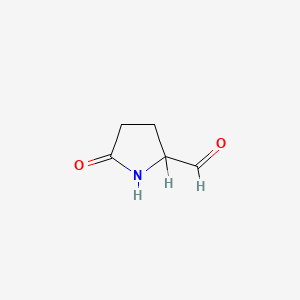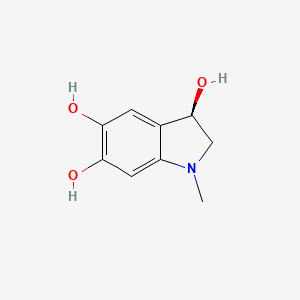
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol
説明
(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, also known as 6-hydroxydopaquinone, is a naturally occurring indole derivative that has gained attention due to its potential applications in scientific research. This molecule is of interest due to its unique chemical structure, which allows it to participate in a range of biochemical and physiological processes. In
科学的研究の応用
Indole Synthesis and Classification
Indole alkaloids, which "(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol" is a part of, have long fascinated chemists due to their complex structures and biological activities. A comprehensive framework for the classification of indole syntheses has been established, focusing on different strategies for constructing the indole nucleus. This classification aids in understanding historical and current methodologies, as well as in identifying challenges and opportunities for future research in indole synthesis (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown protective effects on chronic liver injuries through pleiotropic mechanisms. These compounds regulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes related to hepatic protection. Their immunomodulatory functions contribute to improving conditions like non-alcoholic steatohepatitis, showcasing the broad therapeutic potential of indole compounds in liver disease management (Wang et al., 2016).
Antimicrobial Activity
Recent developments in the synthesis of indole and its derivatives have highlighted their significant antimicrobial potential. Indole scaffolds have been found to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects. The diversity in biological activities encourages further research into indole derivatives as potential antimicrobial agents, providing a foundation for the development of new therapeutic drugs (Kaur et al., 2019).
特性
IUPAC Name |
(3R)-1-methyl-2,3-dihydroindole-3,5,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYBIYGSXQYDM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C2=CC(=C(C=C21)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00809656 | |
| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62322-82-1 | |
| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



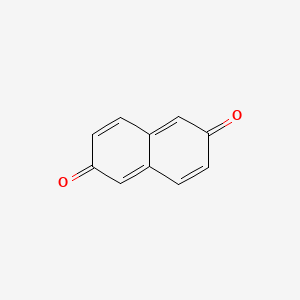
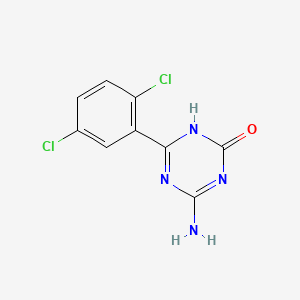
![2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B3329635.png)
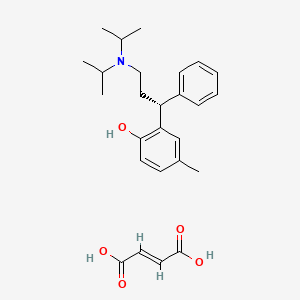
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)
